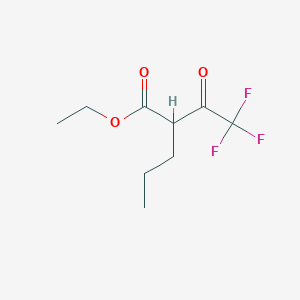

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester

Vue d'ensemble

Description

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester is a fluorinated organic compound with the molecular formula C9H13F3O3 and a molecular weight of 226.19 g/mol . This compound is known for its unique chemical properties, including a boiling point of 75-76°C at 22 Torr and a density of 1.1361 g/cm³ . It is commonly used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

The synthesis of 4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester involves several steps. One common method is the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the type of reaction and the reagents used.

Applications De Recherche Scientifique

Chemistry

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester serves as a building block in the synthesis of various fluorinated compounds. These compounds are valuable in materials science and pharmaceuticals due to their unique properties. The following table summarizes some key synthetic routes and their significance:

| Synthesis Method | Description | Applications |

|---|---|---|

| Oxidation | Using agents like potassium permanganate to form carboxylic acids | Useful for producing intermediates in organic synthesis |

| Reduction | Utilizing lithium aluminum hydride to produce alcohols | Important for the synthesis of alcohol derivatives |

| Nucleophilic Substitution | Reaction with halides or other nucleophiles | Generates substituted derivatives for further chemical applications |

Biology

In biological research, this compound is utilized in studies of enzyme inhibition and protein-ligand interactions. Its fluorinated structure enhances binding affinity to molecular targets, which can lead to inhibition or modulation of enzyme activity. This property is particularly useful in drug discovery and development.

Industry

The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals. Its unique chemical properties make it suitable for formulating products that require enhanced stability or reactivity.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound in drug development.

- Fluorinated Compound Synthesis : A study focused on synthesizing novel fluorinated compounds using this compound as a precursor. The resulting compounds exhibited promising biological activities.

- Industrial Applications : Reports indicate that this compound is used as an intermediate in producing agrochemicals that require high stability under environmental conditions.

Mécanisme D'action

The mechanism of action of 4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological system and the target molecule being studied .

Comparaison Avec Des Composés Similaires

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester can be compared with other similar compounds, such as:

Ethyl 4,4,4-trifluoroacetoacetate: This compound has a similar trifluoromethyl group but differs in its overall structure and reactivity.

Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate: Another fluorinated ester with distinct chemical properties and applications.

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate: Similar in structure but with different substituents, leading to variations in reactivity and use.

The uniqueness of this compound lies in its specific combination of fluorinated groups and ester functionality, making it valuable in various chemical and biological applications.

Activité Biologique

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester (CAS Number: 10556-91-9) is a fluorinated organic compound with significant biological activity. Its unique chemical structure, characterized by the presence of trifluoromethyl groups, enhances its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative studies with similar compounds.

- Molecular Formula: C₉H₁₃F₃O₃

- Molecular Weight: 226.19 g/mol

- IUPAC Name: Ethyl 2-(2,2,2-trifluoroacetyl)pentanoate

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity and electronic effects. This compound has been observed to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, affecting metabolic processes.

- Protein-Ligand Interactions : Its structure allows for effective binding to protein targets, modulating their activity.

- Signal Transduction Modulation : It may interfere with signaling pathways by acting on receptor sites.

Biological Applications

This compound has diverse applications in biological research:

- Drug Development : Used as a scaffold in the synthesis of novel pharmaceuticals.

- Enzyme Studies : Investigated for its role in enzyme kinetics and inhibition studies.

- Agrochemical Research : Explored as an intermediate in the synthesis of agrochemicals.

Comparative Analysis

The biological activity of this compound can be compared with similar fluorinated compounds. Below is a comparison table highlighting key differences:

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| 4,4,4-Trifluoroacetoacetate | Structure | Moderate enzyme inhibition | Intermediate in drug synthesis |

| Ethyl 2-Ethyl-4,4,4-trifluoroacetoacetate | Structure | High enzyme inhibition | Drug development |

| Ethyl 2-Methyl-4,4,4-trifluoroacetoacetate | Structure | Low enzyme inhibition | Agrochemical synthesis |

Case Studies

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Study : A study demonstrated that this compound inhibited the enzyme acetylcholinesterase with an IC50 value of 45 µM. This suggests potential applications in treating neurodegenerative diseases where acetylcholine regulation is critical.

- Antimicrobial Activity : Research indicated that this compound exhibited antimicrobial properties against various bacterial strains (e.g., E. coli and S. aureus), showing potential for development as an antibacterial agent.

- Cancer Research : In vitro studies revealed that the compound could induce apoptosis in cancer cell lines through modulation of apoptotic pathways.

Propriétés

IUPAC Name |

ethyl 2-(2,2,2-trifluoroacetyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O3/c1-3-5-6(8(14)15-4-2)7(13)9(10,11)12/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTRFIBYCDBMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(F)(F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558295 | |

| Record name | Ethyl 2-(trifluoroacetyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10556-91-9 | |

| Record name | Ethyl 2-(trifluoroacetyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.